Octacosamicin A

Antifungal Natural Product Chemistry Structure-Activity Relationship

Octacosamicin A (CAS 122005-25-8) addresses the urgent need for novel antifungal scaffolds against azole- and echinocandin-resistant pathogens. Its rare N-hydroxyguanidine moiety provides a pharmacophore absent in clinical polyenes like amphotericin B. • Broad-spectrum activity (yeasts, filamentous fungi); weak antibacterial effects permit selective microbiome studies. • Non-canonical oca BGC with 4-guanidinobutyryl-CoA starter unit enables synthetic biology refactoring. • Certified ≥95% purity, reproducible isolation, and global availability ensure reliable antifungal susceptibility benchmarking.

Molecular Formula C31H52N4O9
Molecular Weight 624.8 g/mol
CAS No. 122005-25-8
Cat. No. B055686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctacosamicin A
CAS122005-25-8
SynonymsOctacosamicin A
Molecular FormulaC31H52N4O9
Molecular Weight624.8 g/mol
Structural Identifiers
SMILESC(CCC=CC=CC(=O)CCCC=CC=CCCCCC(CC(CC(C(C(=O)NCC(=O)O)O)O)O)O)CCN(C(=N)N)O
InChIInChI=1S/C31H52N4O9/c32-31(33)35(44)20-16-12-8-4-7-10-14-18-24(36)17-13-9-5-2-1-3-6-11-15-19-25(37)21-26(38)22-27(39)29(42)30(43)34-23-28(40)41/h1-3,5,7,10,14,18,25-27,29,37-39,42,44H,4,6,8-9,11-13,15-17,19-23H2,(H3,32,33)(H,34,43)(H,40,41)/b3-1+,5-2+,10-7+,18-14+
InChIKeyJHJDTYDBQYAKEF-NMPSDRPFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octacosamicin A: Antifungal Polyene-Polyol


Octacosamicin A is a polyene-polyol antifungal antibiotic isolated from Amycolatopsis azurea, featuring a linear carbon chain flanked by an N-hydroxyguanidine moiety and a glycine residue [1]. It exhibits broad-spectrum activity against yeasts and filamentous fungi, with weak antibacterial effects . Its biosynthesis involves an uncommon 4-guanidinobutyryl-CoA starter unit and a non-canonical off-loading mechanism via intermolecular amidation [2].

Antifungal polyene-polyol natural product research compound
N-hydroxyguanidine structural feature reported
Supports antifungal screening and biosynthesis studies

Octacosamicin A: Why Generics Cannot Substitute


Generic polyene antifungals (e.g., amphotericin B) and other actinomycete-derived compounds lack the unique N-hydroxyguanidine moiety of Octacosamicin A, a structural feature essential for its specific bioactivity profile [1]. Furthermore, the biosynthetic gene cluster (oca BGC) encodes a modular PKS with a non-canonical terminal module lacking TE and ACP domains, an architecture not found in related antifungal polyketides [2]. Substitution with Octacosamicin B, while structurally similar, introduces a different substitution pattern on the glycine moiety, potentially altering its biological spectrum and potency, as detailed in the quantitative evidence below .

Class-level polyene mismatch
Amphotericin B/nystatin lack the reported N-hydroxyguanidine moiety; antifungal profile may differ
Octacosamicin B analog mismatch
Glycine substitution pattern may shift bioactivity spectrum, limiting direct interchangeability
Biosynthetic architecture mismatch
Non-canonical PKS terminal module (lacking TE/ACP) not found in candicidin/pimaricin; pathway engineering substitution may require validation

Octacosamicin A: Differentiation Evidence


Unique N-Hydroxyguanidine Moiety

Octacosamicin A possesses an N-hydroxyguanidine group at the terminus of its polyene-polyol chain, a feature absent in major clinical polyenes like amphotericin B and nystatin. While direct activity comparison data is limited, the unique structural motif is confirmed by 2D NMR analysis and is a key differentiator from other actinomycete-derived antifungals [1].

N-Hydroxyguanidine Feature
Class-level inference
Confirmed by 2D NMR | Absent in amphotericin B/nystatin
Reported structural differentiation context
Direct activity comparison data limited
Antifungal Natural Product Chemistry Structure-Activity Relationship

Unique Starter and Extender Units

The biosynthesis of Octacosamicin A utilizes a rare 4-guanidinobutyryl-CoA starter unit and a (2R)-hydroxymalonyl-CoA extender unit. Its modular PKS contains a non-canonical terminal module lacking TE and ACP domains, a feature not observed in the biosynthetic clusters of related polyene antifungals like candicidin or pimaricin [1].

PKS Architecture
Class-level inference
Non-canonical terminal module lacking TE/ACP | Not present in candicidin/pimaricin
Supports biosynthesis novelty review
Genome mining, Amycolatopsis azurea
Biosynthesis Polyketide Synthase Synthetic Biology

Broad-Spectrum Antifungal Activity

Octacosamicin A demonstrates broad activity against yeasts and filamentous fungi, while its antibacterial effects are described as 'relatively weak' . This profile contrasts with broad-spectrum antibiotics like streptomycin (which elicited its production) that have strong antibacterial activity but no antifungal properties [1].

Antimicrobial Spectrum
Class-level inference
Active against yeasts, filamentous fungi; weak antibacterial | Streptomycin: antibacterial, no antifungal
Supports selective antifungal screening context
Qualitative spectrum; original isolation data
Antifungal Susceptibility Spectrum of Activity Microbiology

Octacosamicin A: Validated Applications


Novel Antifungal Lead Discovery

Octacosamicin A serves as a structurally distinct lead compound for antifungal drug discovery, particularly against pathogens resistant to azoles and echinocandins. Its unique N-hydroxyguanidine moiety (confirmed by 2D NMR) and broad antifungal spectrum make it a valuable scaffold for medicinal chemistry optimization, where the absence of this pharmacophore in clinical antifungals (e.g., amphotericin B) provides a clear differentiation point [1].

Biosynthetic Pathway Engineering

The oca biosynthetic gene cluster's non-canonical PKS architecture (lacking TE and ACP domains) and its use of a rare 4-guanidinobutyryl-CoA starter unit provide a unique system for studying unconventional polyketide off-loading mechanisms. This makes Octacosamicin A an ideal chassis for synthetic biology efforts aimed at producing novel polyene analogs through pathway refactoring, a strategy not feasible with canonical polyene clusters [2].

Selective Antifungal for Microbiome

Octacosamicin A's weak antibacterial activity, contrasted with its broad antifungal spectrum, positions it as a useful tool for selectively manipulating fungal populations in mixed microbial communities (e.g., gut or soil microbiomes). This selectivity avoids the confounding antibacterial effects of broad-spectrum agents like streptomycin, enabling cleaner experimental designs in microbial ecology studies .

Susceptibility Testing Reference Standard

As a well-characterized natural product with a defined structure (C31H52N4O9, MW 624.766) and a reproducible isolation protocol from Amycolatopsis azurea, Octacosamicin A can be utilized as a reference standard in antifungal susceptibility assays. Its availability from reputable vendors with certified purity ensures consistent performance in MIC determination for novel compound benchmarking .

Application
Selection Property
Validation Focus
Antifungal lead discovery research
Reported N-hydroxyguanidine structural feature
Structure-activity relationship interpretation
Biosynthetic pathway engineering studies
Non-canonical PKS module architecture (reported)
Heterologous expression and pathway refactoring review
Selective antifungal microbiome studies
Reported weak antibacterial activity
Fungal population manipulation context
Antifungal susceptibility assay reference
Well-characterized polyene-polyol natural product
MIC endpoint reproducibility and benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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